

# CAS number 769-60-8 properties and uses

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## Compound of Interest

Compound Name: 2-Methyl-1-phenylprop-2-en-1-one

CAS No.: 769-60-8

Cat. No.: B031818

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The Dual-Axis Utility of Methacrylophenone (CAS 769-60-8): From Deep UV Lithography to Heterocyclic Synthesis

## Executive Summary

The compound 2-methyl-1-phenyl-prop-2-en-1-one, commonly known as methacrylophenone or phenyl isopropenyl ketone (PIPK), is a highly versatile  $\alpha,\beta$ -unsaturated ketone<sup>[1]</sup>. Characterized by its cross-conjugated system, PIPK serves a dual role in modern chemical sciences. In organic synthesis, its electron-deficient alkene acts as a potent Michael acceptor, facilitating the construction of complex bioactive heterocycles such as tetrahydroquinolines<sup>[1]</sup>. Concurrently, in polymer chemistry, the incorporation of PIPK into methyl methacrylate copolymers yields highly sensitive positive-working deep UV (DUV) photoresists, driven by the photolabile nature of its benzoyl chromophore<sup>[2]</sup>. This whitepaper dissects the physicochemical properties, mechanistic pathways, and field-proven protocols governing the application of CAS 769-60-8.

## Physicochemical Profiling & Structural Causality

The reactivity of methacrylophenone is dictated by its structural topology: a phenyl ring conjugated with a carbonyl group, which is in turn conjugated with an  $\alpha$ -methyl-substituted

terminal alkene.

- **Electrophilic Axis:** The polarization of the enone system renders the terminal  $\beta$ -carbon highly susceptible to nucleophilic attack (Michael addition). The  $\alpha$ -methyl group provides critical steric steering, influencing the diastereoselectivity of subsequent cyclization events.
- **Photochemical Axis:** The benzoyl moiety is a highly efficient chromophore. Upon UV excitation, the lack of a  $\gamma$ -hydrogen precludes the classic Norrish Type II elimination, forcing the molecule exclusively down the Norrish Type I cleavage pathway[3].

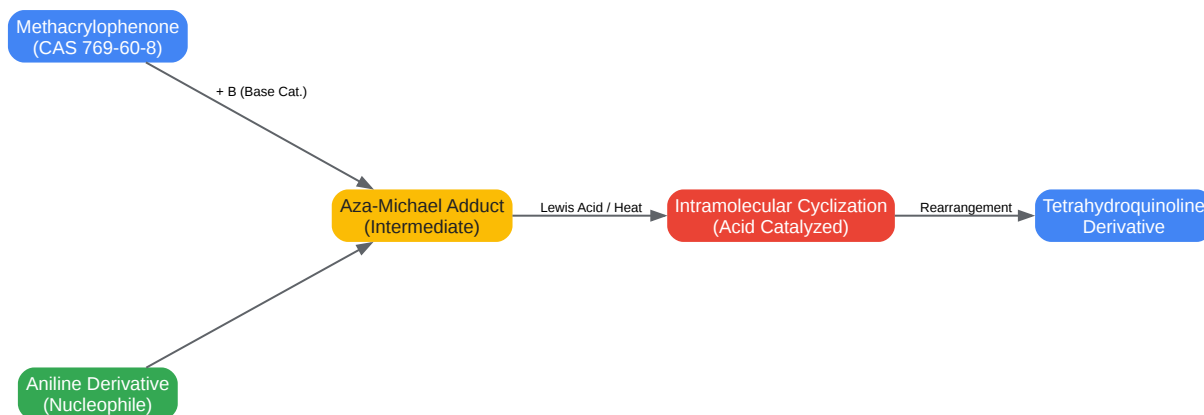
Table 1: Quantitative Physicochemical Properties of CAS 769-60-8[1]

Property	Value	Structural Implication
CAS Number	769-60-8	N/A
Molecular Formula	C10H10O	Defines the cross-conjugated enone framework.
Molecular Weight	146.19 g/mol	Facilitates high volatility and mobility in vapor-phase reactions.
Boiling Point	221.6°C (at 760 mmHg)	Requires high-boiling solvents for thermal reflux protocols.
Density	0.981 g/cm <sup>3</sup>	Near-water density; impacts phase separation in aqueous workups.
Flash Point	83.8°C	Necessitates inert atmosphere handling during high-heat catalysis.

## Application Axis I: Advanced Organic Synthesis (Heterocycles)

In pharmaceutical development, methacrylophenone is a critical building block for synthesizing isoquinolines and tetrahydroquinolines[1]. The synthesis relies on an Aza-Michael addition of

an aniline derivative to the enone, followed by an intramolecular Friedel-Crafts-type cyclization.



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Reaction pathway: Aza-Michael addition of methacrylophenone yielding tetrahydroquinolines.

## Protocol 1: Synthesis of Tetrahydroquinoline Derivatives

**Causality & Design:** This two-stage one-pot protocol utilizes a mild base to enhance the nucleophilicity of the aniline nitrogen without triggering the anionic polymerization of the enone. A Lewis acid is subsequently introduced to activate the carbonyl oxygen, increasing the electrophilicity of the intermediate and driving the ring closure.

- **Initiation:** Dissolve 1.0 equivalent of methacrylophenone and 1.1 equivalents of the target aniline derivative in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

- **Aza-Michael Addition:** Add 0.2 equivalents of 1,4-diazabicyclo[2.2.2]octane (DABCO).  
Causality: DABCO acts as a non-nucleophilic base to deprotonate the aniline, facilitating the conjugate addition to the  $\beta$ -carbon of the enone. Stir at room temperature for 4 hours.
- **Cyclization:** Lower the temperature to 0°C. Dropwise, add 1.5 equivalents of Boron trifluoride diethyl etherate (BF<sub>3</sub>·OEt<sub>2</sub>). Causality: The Lewis acid coordinates with the ketone, pulling electron density away from the aromatic ring and enabling the intramolecular electrophilic aromatic substitution.
- **Self-Validating Step:** Monitor the reaction via Thin Layer Chromatography (TLC). The protocol is self-validating when the distinct UV-active spot of the conjugated enone completely disappears, replaced by a new, higher R<sub>f</sub> spot representing the cyclized tetrahydroquinoline.
- **Quenching & Isolation:** Quench with saturated aqueous NaHCO<sub>3</sub>, extract with ethyl acetate, dry over Na<sub>2</sub>SO<sub>4</sub>, and purify via silica gel flash chromatography.

## Application Axis II: Photochemistry and Polymer Science

When copolymerized with methyl methacrylate (MMA), PIPK forms PMMA-PIPK, a polymer that functions as a highly sensitive positive-working DUV resist[2]. The sensitivity of this copolymer can be up to 1200 times higher than that of pure PMMA[3].



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Photodegradation of PMMA-PIPK via Norrish Type I cleavage and subsequent main-chain  $\beta$ -scission.

## Protocol 2: Formulation and DUV Exposure of PMMA-PIPK Photoresist

Causality & Design: The efficiency of polymer degradation relies heavily on overcoming the "cage effect." If the polymer is irradiated below its glass transition temperature ( $T_g$ ), the rigid matrix forces the newly cleaved benzoyl and polymer radicals to recombine. By heating the substrate above  $T_g$  during irradiation, the increased free volume allows the radicals to separate, dramatically increasing the quantum yield of the main-chain  $\beta$ -scission[2].

- Formulation: Dissolve the synthesized PMMA-PIPK copolymer (e.g., 10 mol% PIPK) in propylene glycol monomethyl ether acetate (PGMEA) to achieve a 15 wt% solution. Filter

through a 0.2  $\mu$  m PTFE syringe filter.

- Spin Coating: Spin-coat the solution onto a hexamethyldisilazane (HMDS)-primed silicon wafer at 2000 RPM for 60 seconds to achieve a uniform film thickness of ~500 nm.
- Pre-Bake: Bake the wafer on a hotplate at 130°C for 2 minutes. Causality: This drives off residual PGMEA solvent and elevates the polymer matrix above its T<sub>g</sub>, transitioning it into a rubbery state[3].
- DUV Exposure: Expose the film to a low-pressure mercury lamp (254 nm) at a dose of 100 mJ/cm<sup>2</sup>. Causality: The DUV light triggers the Norrish Type I cleavage of the benzoyl side chain. Because the polymer is above T<sub>g</sub>, the radicals diffuse apart, and the polymer radical undergoes  $\beta$  -scission, cleaving the main chain[2].
- Self-Validating Step: Perform Gel Permeation Chromatography (GPC) on the exposed vs. unexposed film. A successful protocol is validated by a drastic shift in the chromatogram to longer retention times, confirming a massive reduction in the weight-average molecular weight ( M<sub>w</sub>) due to main-chain scission[2].

## Application Axis III: Chemoselective Hydrogenation

While borohydrides ( NaBH<sub>4</sub>) are textbook reagents for reducing ketones, the cross-conjugated nature of enones like methacrylophenone presents a unique chemoselective environment. Under standard conditions (using an excess of NaBH<sub>4</sub>in a THF/MeOH mixture at room temperature), the ketone functionality of PIPK is preferentially hydrogenated over the alkene, yielding the corresponding allyl alcohol in >95% yield[4]. This selective reduction is critical when the terminal double bond must be preserved for downstream cross-coupling or polymerization reactions.

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